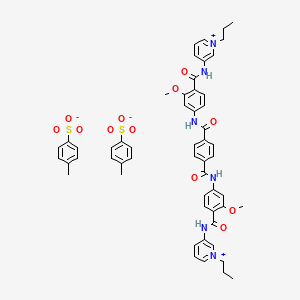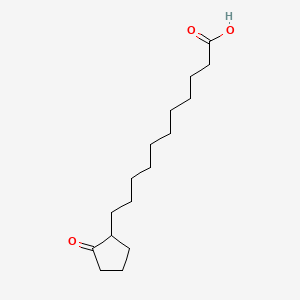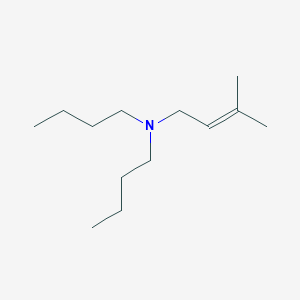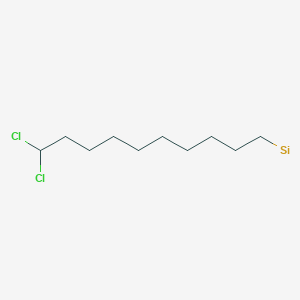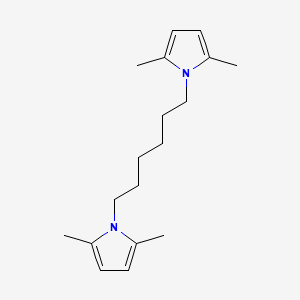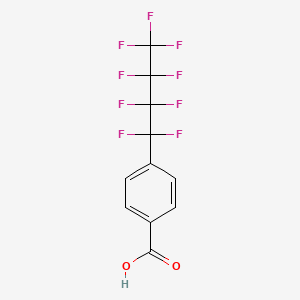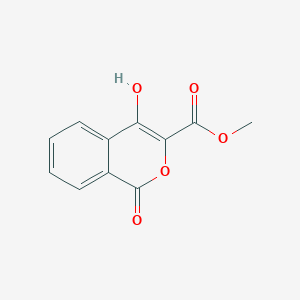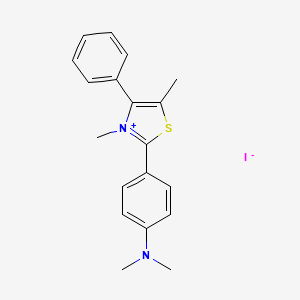![molecular formula C15H15AsO2 B14712110 4-[Ethyl(phenyl)arsanyl]benzoic acid CAS No. 20480-64-2](/img/structure/B14712110.png)
4-[Ethyl(phenyl)arsanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Ethyl(phenyl)arsanyl]benzoic acid is an organoarsenic compound with the molecular formula C15H15AsO2 It is characterized by the presence of an ethyl(phenyl)arsanyl group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)arsanyl]benzoic acid typically involves the reaction of ethyl(phenyl)arsine with a benzoic acid derivative. One common method is the reaction of ethyl(phenyl)arsine with 4-bromobenzoic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-[Ethyl(phenyl)arsanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[Ethyl(phenyl)arsanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[Ethyl(phenyl)arsanyl]benzoic acid involves its interaction with biological molecules. The compound can bind to proteins and enzymes, affecting their function. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Methyl(phenyl)arsanyl]benzoic acid
- 4-[Ethyl(phenyl)stannyl]benzoic acid
- 4-[Ethyl(phenyl)phosphanyl]benzoic acid
Uniqueness
4-[Ethyl(phenyl)arsanyl]benzoic acid is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. Compared to similar compounds with tin or phosphorus, the arsenic-containing compound exhibits different reactivity and potential biological activity. The specific interactions of the arsenic center with biological molecules make it a compound of interest for further research .
Propiedades
Número CAS |
20480-64-2 |
|---|---|
Fórmula molecular |
C15H15AsO2 |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
4-[ethyl(phenyl)arsanyl]benzoic acid |
InChI |
InChI=1S/C15H15AsO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |
Clave InChI |
MLUWAHPXUJIEFT-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


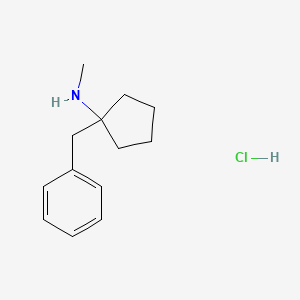


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)


